

# Transcutol® in Pharmaceutical Formulations: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Diethylene Glycol Monoethyl Ether*

Cat. No.: *B124667*

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

Transcutol®, a highly purified form of **diethylene glycol monoethyl ether** (DEGEE), is a versatile and widely utilized excipient in the pharmaceutical industry. Its exceptional solubilizing capacity for a broad spectrum of active pharmaceutical ingredients (APIs), coupled with its proven efficacy as a penetration enhancer, has established it as a valuable tool in the development of various dosage forms. This technical guide provides a comprehensive overview of Transcutol®'s role in pharmaceutical formulations, with a focus on its physicochemical properties, mechanisms of action, and practical applications. The information presented herein is intended to serve as a detailed resource for researchers, scientists, and drug development professionals engaged in the formulation of topical, transdermal, oral, and veterinary drug products.

## Physicochemical Properties and Grades of Transcutol®

Transcutol® is a clear, colorless, and low-viscosity liquid with a faint, pleasant odor.<sup>[1]</sup> Its chemical stability in neutral and alkaline pH (optimal formulation range of pH 4 to 9) makes it suitable for a wide array of formulations.<sup>[2]</sup> An important characteristic of Transcutol® is its ability to dissolve both hydrophilic and lipophilic compounds, often outperforming other common solvents like propylene glycol and ethanol.<sup>[2]</sup>

Several grades of Transcutol® are available, each with specific purity profiles tailored for different applications:

- Transcutol® P: A pharmaceutical grade primarily used in topical and transdermal formulations for human use.<sup>[3]</sup>
- Transcutol® HP (High Purity): The highest purity grade, recommended for oral, parenteral, and nasal applications where minimal impurity levels are critical.<sup>[4]</sup> It is often used in self-emulsifying drug delivery systems (SEDDS) to enhance the bioavailability of poorly soluble drugs.<sup>[2][5][6]</sup>
- Transcutol® V: Specifically intended for veterinary applications, including oral liquids, pastes, topical solutions (spot-on and pour-on), and parenteral formulations.<sup>[7][8]</sup>
- Transcutol® CG: A grade used in the cosmetics industry.

The high purity of the pharmaceutical grades is crucial for their safety profile, as impurities like ethylene glycol and diethylene glycol have been associated with toxicity.<sup>[1]</sup>

## Mechanism of Action

Transcutol® enhances drug delivery through a multi-faceted mechanism of action, primarily by acting as a powerful solubilizer and a penetration enhancer.

## Solubilization and Thermodynamic Activity

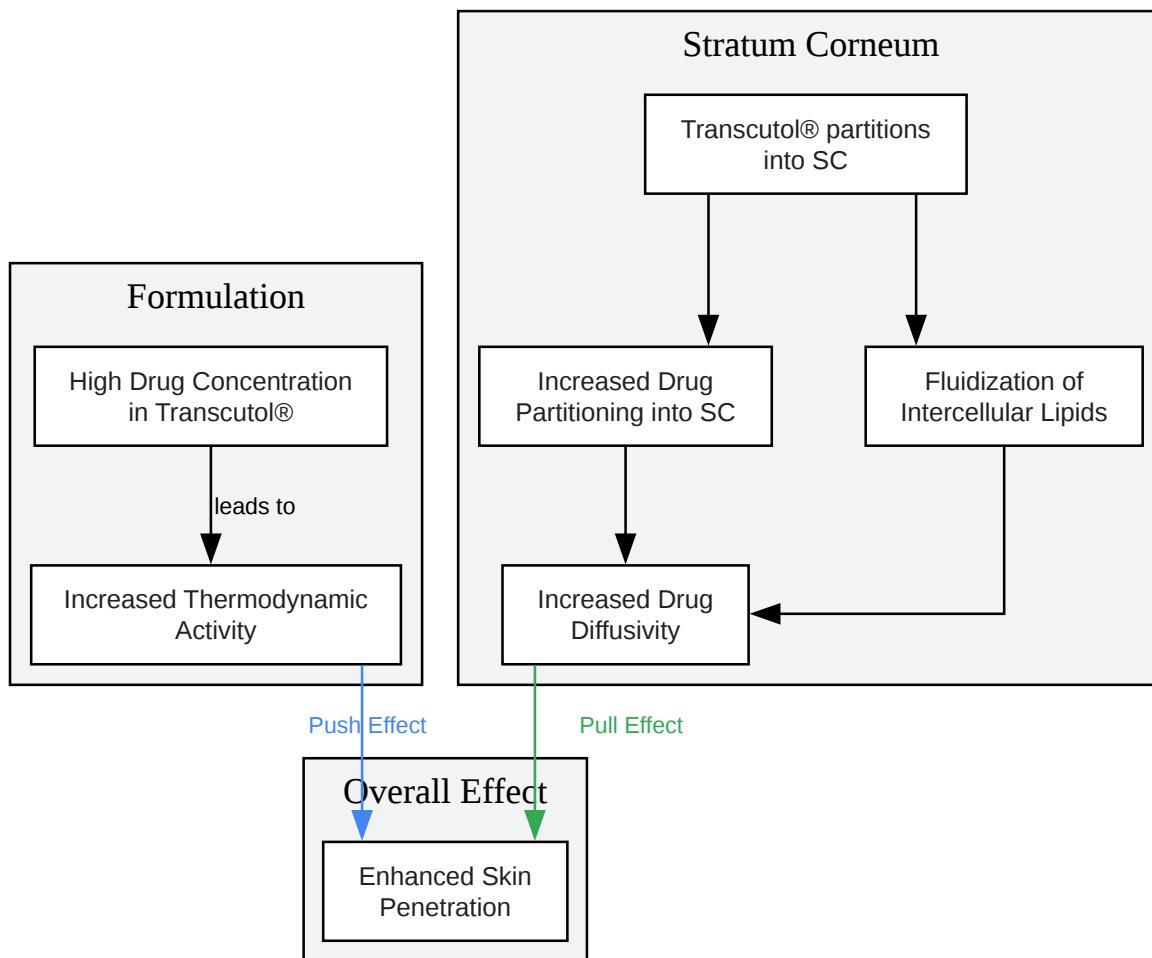
A key function of Transcutol® is its ability to significantly increase the solubility of a wide range of APIs. This enhanced solubilization increases the thermodynamic activity of the drug in the vehicle, creating a higher concentration gradient between the formulation and the biological membrane (e.g., skin or gastrointestinal mucosa), which is a primary driving force for passive diffusion.<sup>[2]</sup>

## Skin Penetration Enhancement

In topical and transdermal formulations, Transcutol® facilitates drug penetration through the stratum corneum via several mechanisms:

- Increased Drug Partitioning: Transcutol® can readily penetrate the stratum corneum and alter its solvent properties, thereby increasing the partitioning of the drug from the vehicle into the skin.[2]
- Interaction with Intercellular Lipids: While Transcutol® does not disrupt the structural integrity of the skin, it can interact with the intercellular lipids of the stratum corneum, leading to a reversible fluidization of the lipid bilayers.[1] This transient disruption of the highly ordered lipid structure reduces the barrier function of the stratum corneum and enhances drug diffusivity.
- Hydration Maintenance: Transcutol® can help maintain the hydration of the stratum corneum, a state known to increase its permeability to many drugs.[1]

The following diagram illustrates the proposed "push and pull" mechanism of Transcutol® in enhancing skin penetration.

[Click to download full resolution via product page](#)**Push and Pull Mechanism of Transcutol®**

## Data Presentation

### Solubility of Active Pharmaceutical Ingredients in Transcutol®

The exceptional solubilizing power of Transcutol® is a key attribute for formulators. The following table summarizes the solubility of various APIs in Transcutol®, often in comparison to other solvents.

| Active Pharmaceutical Ingredient (API) | Solubility in Transcutol®             | Temperature (°C) | Reference            |
|--|---------------------------------------|------------------|----------------------|
| Ibuprofen                              | 400 mg/mL                             | Not Specified    | <a href="#">[2]</a>  |
| Piperine                               | 185.29 mg/g                           | 25               | <a href="#">[9]</a>  |
| Cinnarizine                            | $5.83 \times 10^{-2}$ (mole fraction) | 40               | <a href="#">[10]</a> |
| trans-Resveratrol                      | $1.61 \times 10^{-1}$ (mole fraction) | 40               | <a href="#">[11]</a> |
| Paracetamol                            | 0.111 (mole fraction)                 | 25               | <a href="#">[12]</a> |
| Lidocaine HCl                          | $379.0 \pm 14.8$ mg/mL                | 32               | <a href="#">[3]</a>  |

## Quantitative Composition of Transcutol®-Containing Formulations

Transcutol® is incorporated into a variety of pharmaceutical formulations. The tables below provide examples of quantitative compositions for topical gels and oral self-emulsifying drug delivery systems (SEDDS).

Table 4.2.1: Topical Gel Formulations

| Ingredient            | Formulation 1 (Diclofenac Sodium Gel)[13] | Formulation 2 (Clonazepam Gel)[3] |
|-----------------------|---|-----------------------------------|
| API                   | 1.00% w/w Diclofenac Sodium               | 1.5% w/w Clonazepam               |
| Transcutol® P         | 10.00% w/w                                | Up to 50% v/v in water            |
| Gelling Agent         | 2.00% w/w Natrosol 250 HHX Pharma         | 1.0% w/w Carbopol 934             |
| Co-solvent/Surfactant | 5.00% w/w Labrasol®                       | -                                 |
| Preservative          | 1.00% w/w Benzyl Alcohol                  | -                                 |
| Neutralizing Agent    | -   | 0.5% w/w Triethanolamine          |
| Vehicle               | 81.00% w/w Demineralized Water            | Water q.s.                        |

Table 4.2.2: Oral Self-Emulsifying Drug Delivery System (SEDDS) Formulations

| Ingredient               | Formulation 1 (4,6,4'-Trimethylangelicin SEDDS) [6] | Formulation 2 (Tacrolimus SMEDDS)[14] |
|--------------------------|---|---------------------------------------|
| Oil Phase                | 10% w/w Maisine® CC or Labrafac™ Lipophile          | 10% w/w Maisine® CC                   |
| Surfactant               | 50% w/w Cremophor® EL                               | 67.5% w/w Labrasol® ALF               |
| Co-surfactant/Co-solvent | 40% w/w Transcutol® HP                              | 22.5% w/w Transcutol® HP              |

## Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the performance of Transcutol® in pharmaceutical formulations.

## Solubility Determination

The equilibrium solubility of an API in Transcutol® can be determined using the shake-flask method.

**Protocol:**

- Preparation: Prepare saturated solutions by adding an excess amount of the API to vials containing Transcutol® or Transcutol®-water mixtures of known concentrations.
- Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 37 ± 1 °C for oral applications or 32 ± 1 °C for topical applications) for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.[15][16]
- Sample Collection and Preparation: After equilibration, centrifuge the samples at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 30 minutes) to separate the undissolved solid.
- Analysis: Carefully withdraw an aliquot of the supernatant, dilute it with a suitable solvent, and analyze the API concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[15]
- Replication: Perform all experiments in triplicate to ensure the reliability of the results.

## In Vitro Skin Permeation Testing (IVPT) using Franz Diffusion Cells

IVPT is a standard method to assess the permeation of drugs from topical and transdermal formulations.

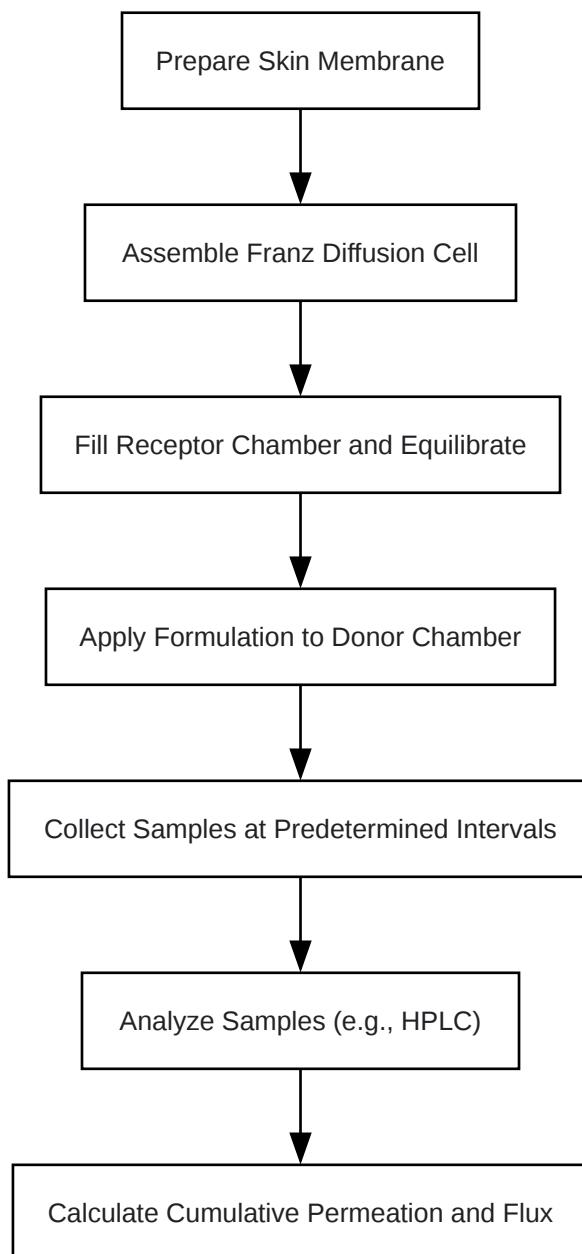
**Protocol:**

- Membrane Preparation: Use excised human or animal (e.g., porcine or rat) skin. Shave the hair and remove subcutaneous fat. The skin can be used as a full-thickness membrane or separated into epidermal or dermal sheets.[17]
- Franz Cell Assembly: Mount the prepared skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.
- Receptor Medium: Fill the receptor chamber with a suitable receptor medium (e.g., phosphate-buffered saline, pH 7.4), ensuring no air bubbles are trapped beneath the skin.

The receptor medium should be continuously stirred and maintained at a physiological temperature (e.g.,  $32 \pm 1$  °C).[18]

- Formulation Application: Apply a known quantity of the Transcutol®-containing formulation to the surface of the skin in the donor chamber.
- Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.[18]
- Analysis: Quantify the concentration of the API in the collected samples using a validated analytical method (e.g., HPLC).
- Data Analysis: Calculate the cumulative amount of drug permeated per unit area ( $\mu\text{g}/\text{cm}^2$ ) and plot it against time. The steady-state flux ( $J_{ss}$ ) is determined from the slope of the linear portion of the curve.[17]

The following diagram outlines the experimental workflow for an in vitro skin permeation study.



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#### IVPT Experimental Workflow

## Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal behavior of the stratum corneum and the effect of Transcutol® on its lipid components.

Protocol:

- Sample Preparation: Treat excised stratum corneum samples with the Transcutol®-containing formulation for a specific period. After treatment, gently wipe off the excess formulation.
- DSC Analysis: Accurately weigh the treated stratum corneum sample and seal it in an aluminum pan. Place the sample in the DSC instrument.
- Heating Program: Heat the sample over a defined temperature range (e.g., 20°C to 120°C) at a constant heating rate (e.g., 5°C/min).[19][20]
- Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram for changes in the transition temperatures (T<sub>m</sub>) and enthalpies (ΔH) of the lipid and protein components of the stratum corneum. A shift to a lower melting temperature or a decrease in enthalpy suggests fluidization of the lipids.[19]

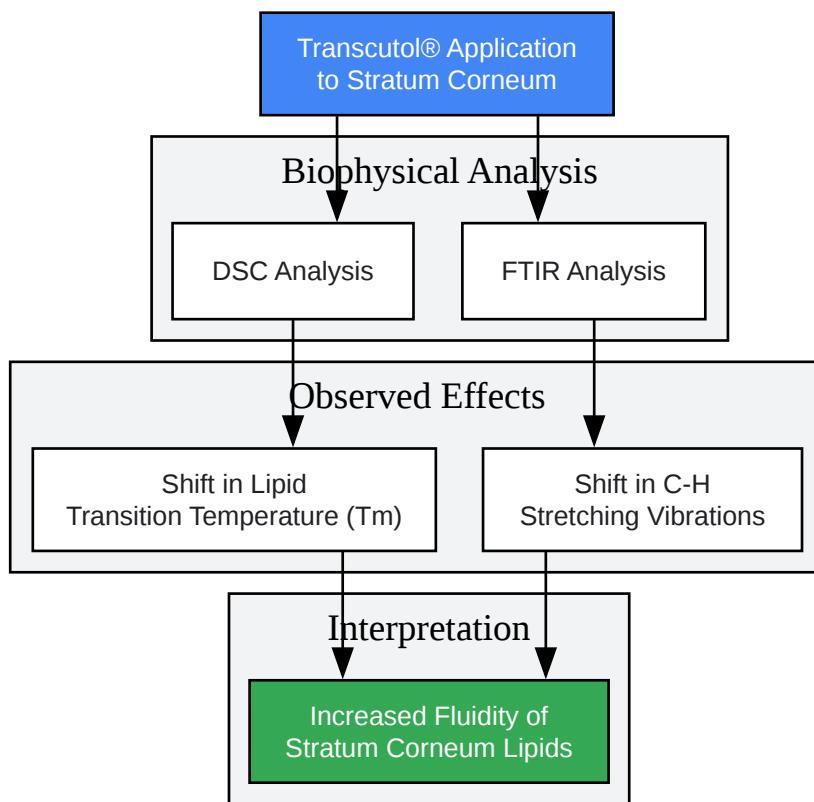
## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the molecular structure and organization of the stratum corneum lipids and proteins.

### Protocol:

- Sample Preparation: Treat excised stratum corneum with the Transcutol®-containing formulation. After incubation, the sample can be analyzed directly.
- FTIR Measurement: Place the treated stratum corneum sample on an ATR (Attenuated Total Reflection) crystal of the FTIR spectrometer.
- Spectral Acquisition: Collect the FTIR spectra over a specific wavenumber range (e.g., 4000-400 cm<sup>-1</sup>).[21]
- Data Analysis: Analyze the spectra for changes in the position and shape of characteristic peaks, particularly the C-H stretching vibrations (around 2850 cm<sup>-1</sup> and 2920 cm<sup>-1</sup>) for lipids and the amide I and II bands for proteins. A shift in the C-H stretching vibrations to higher wavenumbers indicates increased lipid fluidity.[22][23]

The following diagram illustrates the logical relationship in evaluating Transcutol's effect on the stratum corneum.



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#### Biophysical Evaluation of Transcutol's Effect

## Regulatory and Safety Considerations

Transcutol® has a well-established safety profile and is approved for use in pharmaceutical products by major regulatory agencies worldwide.<sup>[1]</sup> In the United States, **Diethylene Glycol Monoethyl Ether** is listed in the FDA's Inactive Ingredient Database for topical and transdermal use at concentrations up to 49.9%.<sup>[1]</sup> The high purity of pharmaceutical grades of Transcutol® ensures a low level of potentially toxic impurities.<sup>[1]</sup> Nonclinical safety studies have shown that Transcutol® is well-tolerated across various animal species, with toxicity observed only at levels significantly higher than those intended for human use.<sup>[1]</sup>

## Conclusion

Transcutol® is a multifunctional excipient that offers significant advantages in the formulation of a wide range of pharmaceutical products. Its exceptional solubilizing properties and well-characterized mechanism of penetration enhancement make it an invaluable tool for improving the delivery of challenging APIs. This technical guide provides a comprehensive resource for formulation scientists, offering detailed data and experimental protocols to support the effective utilization of Transcutol® in drug development. By understanding its properties and mechanisms of action, researchers can leverage the full potential of Transcutol® to develop innovative and effective drug delivery systems.

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